molecular formula C11H19NOS B13268643 (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13268643
M. Wt: 213.34 g/mol
InChI Key: GZHVJUUUNQBZPH-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NOS. It is characterized by the presence of an ethoxyethyl group and a thiophene ring substituted with a methyl group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .

Scientific Research Applications

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
  • (2-Propoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine
  • (2-Butoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Uniqueness

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Biological Activity

(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an ethoxyethyl group and a thiophene derivative, which are known to influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 213.34 g/mol. The presence of the thiophene ring enhances its biological activity, making it a subject of interest for further research into its pharmacological applications.

Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications. Preliminary studies have focused on its binding affinity to specific receptors and enzymes, which may elucidate its mechanism of action. For instance, it has been suggested that the compound may modulate receptor activity, leading to diverse pharmacological effects .

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antimicrobial Screening : A series of ethyl derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited varying degrees of activity against E. coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated that modifications to the thiophene ring could enhance antimicrobial efficacy .
  • Receptor Interaction Studies : Interaction studies involving this compound revealed potential binding to neurotransmitter receptors, which may influence physiological responses. These findings suggest a pathway for developing new pharmacological agents targeting neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:

Compound NameMolecular FormulaUnique Features
(2-Methoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amineC13H17NC_{13}H_{17}NSubstituted with a 5-methyl thiophene
N-(2-Ethoxyethyl)-1-(5-methylthiophen-2-yl)ethanamineC13H17NC_{13}H_{17}NEthoxy group substitution
(2-Methoxyphenyl)(4-methylphenyl)methanamineC15H19NC_{15}H_{19}NMultiple aromatic rings without thiophene

This table highlights the variations in biological activity related to structural differences, emphasizing the importance of functional groups in determining pharmacological effects.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-(3-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C11H19NOS/c1-4-13-7-6-12-10(3)11-9(2)5-8-14-11/h5,8,10,12H,4,6-7H2,1-3H3

InChI Key

GZHVJUUUNQBZPH-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=C(C=CS1)C

Origin of Product

United States

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